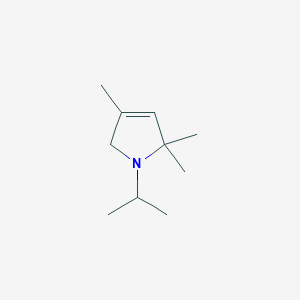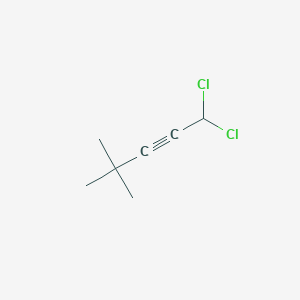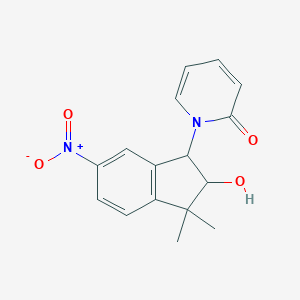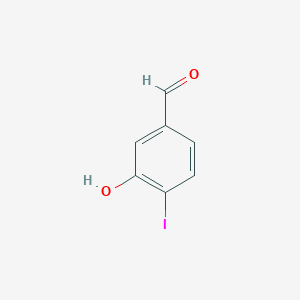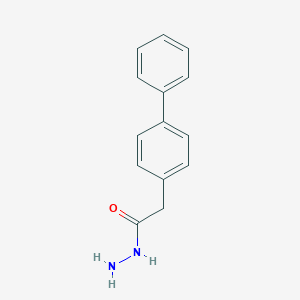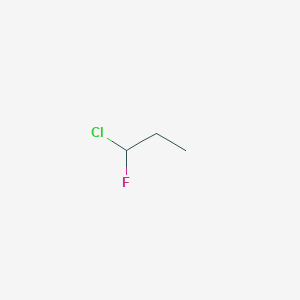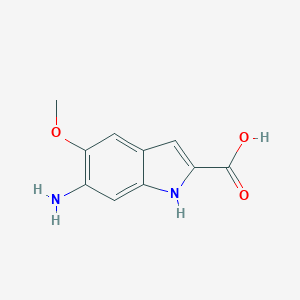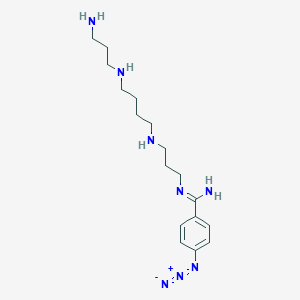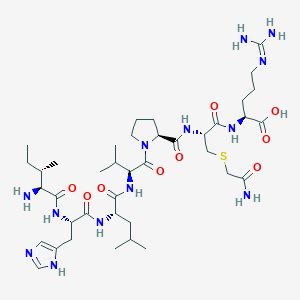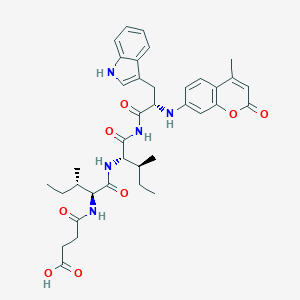
Succinyl-isoleucyl-isoleucyl-tryptophyl-methylcoumarinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Succinyl-isoleucyl-isoleucyl-tryptophyl-methylcoumarinamide is a complex chemical compound used in scientific research. It has a known molecular formula of C37-H45-N5-O8 . Its versatile properties make it valuable for studying protein structures, enzyme kinetics, and drug target identification.
Molecular Structure Analysis
The molecular structure of Succinyl-isoleucyl-isoleucyl-tryptophyl-methylcoumarinamide is defined by its molecular formula, C37-H45-N5-O8 . The compound includes a succinyl group, two isoleucyl groups, a tryptophyl group, and a methylcoumarinamide group .Physical And Chemical Properties Analysis
The physical and chemical properties of Succinyl-isoleucyl-isoleucyl-tryptophyl-methylcoumarinamide include a molecular weight of 687.78 . It is typically stored at -20ºC . The compound’s boiling point is 1033.1ºC at 760mmHg, and it has a density of 1.282g/cm3 .Aplicaciones Científicas De Investigación
Neuroprotection and Spinal Cord Injury
Research on neuroprotection and the repair of injured spinal cords has explored various therapeutic strategies and compounds, some with mechanisms that might be relevant to the biochemical pathways involving succinylated peptides. Studies have examined interventions ranging from methylprednisolone sodium succinate to more novel approaches, highlighting the complexity of treating spinal cord injuries and the potential for innovative compounds to contribute to neuroprotection and repair (Hawryluk et al., 2008).
Amino Acid Metabolism in Nutrition
The role of branched-chain and straight-chain fatty acids derived from amino acids in ruminant nutrition offers insights into the metabolic importance of amino acids and their derivatives. These findings suggest a potential avenue for exploring the nutritional and metabolic implications of succinylated amino acids in various biological systems (Andries et al., 1987).
Serotonergic System and Neurotransmitter Synthesis
Studies on the brain's serotonergic system using labeled alpha-methyl-L-tryptophan highlight the importance of understanding amino acid derivatives in neurotransmitter synthesis and function. Such research underlines the potential significance of modified amino acids in studying and modulating neurotransmission and related neurological functions (Diksic & Young, 2001).
Cancer Metabolism and Succinylation
Research into the mechanism of succinylation in cancer underscores the role of post-translational modifications in tumorigenesis and the regulation of various cellular processes. These studies illuminate the complex interplay between metabolic pathways and cancer, suggesting potential targets for intervention and the role substances like succinyl-isoleucyl-isoleucyl-tryptophyl-methylcoumarinamide might play in regulating these processes (Lu & Han, 2022).
Propiedades
Número CAS |
133525-12-9 |
|---|---|
Nombre del producto |
Succinyl-isoleucyl-isoleucyl-tryptophyl-methylcoumarinamide |
Fórmula molecular |
C37H45N5O8 |
Peso molecular |
687.8 g/mol |
Nombre IUPAC |
4-[[(2S,3S)-1-[[(2S,3S)-1-[[(2S)-3-(1H-indol-3-yl)-2-[(4-methyl-2-oxochromen-7-yl)amino]propanoyl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C37H45N5O8/c1-6-20(3)33(40-30(43)14-15-31(44)45)36(48)41-34(21(4)7-2)37(49)42-35(47)28(17-23-19-38-27-11-9-8-10-26(23)27)39-24-12-13-25-22(5)16-32(46)50-29(25)18-24/h8-13,16,18-21,28,33-34,38-39H,6-7,14-15,17H2,1-5H3,(H,40,43)(H,41,48)(H,44,45)(H,42,47,49)/t20-,21-,28-,33-,34-/m0/s1 |
Clave InChI |
IHOJNXHPVYGHSL-DFXXCKAUSA-N |
SMILES isomérico |
CC[C@H](C)[C@@H](C(=O)N[C@@H]([C@@H](C)CC)C(=O)NC(=O)[C@H](CC1=CNC2=CC=CC=C21)NC3=CC4=C(C=C3)C(=CC(=O)O4)C)NC(=O)CCC(=O)O |
SMILES |
CCC(C)C(C(=O)NC(C(C)CC)C(=O)NC(=O)C(CC1=CNC2=CC=CC=C21)NC3=CC4=C(C=C3)C(=CC(=O)O4)C)NC(=O)CCC(=O)O |
SMILES canónico |
CCC(C)C(C(=O)NC(C(C)CC)C(=O)NC(=O)C(CC1=CNC2=CC=CC=C21)NC3=CC4=C(C=C3)C(=CC(=O)O4)C)NC(=O)CCC(=O)O |
Otros números CAS |
133525-12-9 |
Sinónimos |
Suc-Ile-Ile-Trp-MCA succinyl-Ile-Ile-Trp-methylcoumarinamide succinyl-isoleucyl-isoleucyl-tryptophyl-methylcoumarinamide |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



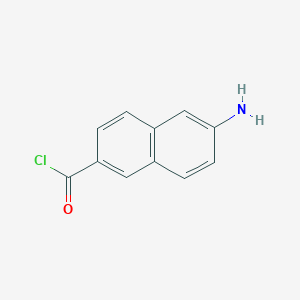

![[(2R,3S,5S)-3-fluoro-5-methoxyoxolan-2-yl]methyl 2,2-dimethylpropanoate](/img/structure/B145143.png)
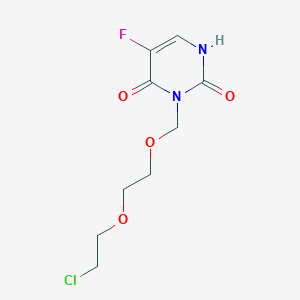
![3-Aminobenzo[d]isoxazol-4-ol](/img/structure/B145147.png)
